M3 achieves a 12.3-fold higher peak plasma concentration (Cmax) than M1 after lomitapide administration
In a Phase 1, open-label, randomized study in healthy female subjects (NCT02080468) who received a single oral 20 mg dose of lomitapide, the geometric mean maximum plasma concentration (Cmax) of metabolite M3 was 36.3 ng/mL (CV 32.1%), while the Cmax of metabolite M1 was 2.96 ng/mL (CV 27.0%) [1]. The resulting M3/M1 Cmax ratio is 12.3, establishing M3 as the predominant circulating species immediately available for quantification in plasma.
| Evidence Dimension | Maximum observed plasma concentration (Cmax) |
|---|---|
| Target Compound Data | M3 Cmax = 36.3 ng/mL (geometric mean, CV 32.1%) |
| Comparator Or Baseline | M1 Cmax = 2.96 ng/mL (geometric mean, CV 27.0%) |
| Quantified Difference | M3/M1 ratio = 12.3-fold higher |
| Conditions | Healthy female subjects, single oral lomitapide 20 mg dose; plasma sampled predose and up to 168 h post-dose; quantification by validated LC-MS/MS |
Why This Matters
The >10-fold higher Cmax makes M3 the far more abundant and reliably quantifiable metabolite in plasma, directly impacting the sensitivity and robustness of bioanalytical methods for therapeutic drug monitoring and pharmacokinetic studies.
- [1] NCT02080468 Clinical Trial Results: Cmax for Arm 1 (Lomitapide Alone). Geometric mean and CV data for M3 and M1. Purdue University CDEK repository. View Source
